7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide -

7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Catalog Number: EVT-5922062
CAS Number:
Molecular Formula: C19H16N4OS
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

    Compound Description: TAK-915 is a highly potent, selective, and brain-penetrating phosphodiesterase 2A (PDE2A) inhibitor. [] It demonstrates an appropriate combination of potency, PDE selectivity, and favorable pharmacokinetic (PK) properties, including brain penetration. [] Oral administration of TAK-915 significantly elevates 3′,5′-cyclic guanosine monophosphate (cGMP) levels in mouse brains and improves cognitive performance in a novel object recognition task in rats. [] Due to these properties, TAK-915 has advanced into human clinical trials for the potential treatment of cognitive disorders. []

    Relevance: Although structurally distinct from 7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, TAK-915 is discussed alongside a series of pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitors. [] This suggests that 7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide might also belong to this class of compounds or share similar biological activities. Both compounds target PDE2A, highlighting a potential area of shared biological activity despite differences in their core structures.

N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

    Compound Description: This compound represents a novel pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor. [] Unlike TAK-915, compound 20 possesses a distinct structure. [] It exhibits the ability to robustly increase 3′,5′-cyclic guanosine monophosphate (cGMP) levels in the rat brain following oral administration. [] Furthermore, it has demonstrated efficacy in attenuating MK-801-induced episodic memory deficits in a passive avoidance task in rats. [] These findings underscore the potential therapeutic utility of PDE2A inhibitors like compound 20 in enhancing cognitive performance. []

    Relevance: Compound 20 shares the core pyrazolo[1,5-a]pyrimidine structure with 7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. [] This structural similarity, along with their shared focus on PDE2A inhibition, suggests potential similarities in their binding modes and pharmacological profiles. The presence of different substituents on the pyrazolo[1,5-a]pyrimidine core could contribute to variations in potency, selectivity, and other pharmacological properties between these compounds.

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide (6a)

    Compound Description: This compound represents a novel antipyrinyl-pyrazolo[1,5-a]pyrimidine hybrid. [] Its structure was confirmed using X-ray crystallographic studies. [] While the specific biological activities of 6a are not detailed in the provided abstract, the study focuses on the synthesis and biological evaluation of a series of similar antipyrinyl-pyrazolo[1,5-a]pyrimidine hybrids for their anti-inflammatory and anticancer properties. [] This suggests that 6a might possess potential activity in these areas.

    Relevance: Both 6a and 7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide share the pyrazolo[1,5-a]pyrimidine core structure, indicating a potential for shared chemical and biological properties. [] The differences in their substituents, particularly the presence of the antipyrinyl moiety in 6a, could lead to variations in their binding affinities, target selectivity, and overall pharmacological profiles.

N-phenyl-3(5)-amino-5(3)-methylpyrazole-4-carboxamide (6)

    Compound Description: This compound serves as a key intermediate in synthesizing a series of pyrazolo[1,5-a]pyrimidine derivatives designed as structural analogs of the systemic fungicide carboxin. [] While not inherently a pyrazolo[1,5-a]pyrimidine itself, its structure incorporates features considered desirable for fungicidal activity. [] It is a precursor to various pyrazolo[1,5-a]pyrimidines with varying substituents at positions 5 and 7 of the ring system. []

    Relevance: Although not a pyrazolo[1,5-a]pyrimidine, compound 6 serves as a direct precursor to the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, including those potentially related to 7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. [] The shared synthetic pathway and the use of 6 to introduce structural diversity in the pyrazolo[1,5-a]pyrimidine scaffold highlight its relevance in understanding the structure-activity relationships within this chemical class.

N-Phenyl-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide (8)

  • Relevance: Compound 8 shares the core pyrazolo[1,5-a]pyrimidine scaffold with 7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. [] The study's observation that substitutions on the pyrimidine ring of 8 abolish fungicidal activity provides valuable information for understanding the structure-activity relationships of related pyrazolo[1,5-a]pyrimidines, including the target compound.

5-Amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH58261)

    Compound Description: SCH58261 is a potent and highly selective antagonist of the A2A adenosine receptor subtype. [] It has been instrumental in developing a series of N8-substituted pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines-N5-urea or amide derivatives (MRE series) that exhibit high selectivity for the human A3 adenosine receptor subtype. []

    Relevance: While SCH58261 differs significantly in structure from 7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, it highlights the potential of pyrazolo-fused heterocycles as adenosine receptor antagonists. [] This suggests that exploring modifications to the 7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide scaffold might lead to compounds with affinity for adenosine receptors, particularly considering the known diversity in biological activities associated with pyrazolo-containing compounds.

N8-substituted-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines-N5-urea or amide (MRE series)

    Compound Description: This series of compounds exhibits high selectivity for the human A3 adenosine receptor subtype. [] The development of the MRE series was based on the structure of SCH58261, a potent and selective A2A adenosine receptor antagonist. []

    Relevance: Although structurally distinct from 7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, the MRE series emphasizes the potential for achieving selectivity among adenosine receptor subtypes by modifying pyrazolo-containing heterocycles. [] This suggests that exploring modifications to the 7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide scaffold, especially incorporating urea or amide functionalities, might yield compounds with interesting adenosine receptor activity profiles.

5-Methyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-7-amine

    Compound Description: This compound is a potent 5-HT6 receptor antagonist, exhibiting picomolar activity (Ki = 700 pM). [] Its structure, containing a 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine fragment, has contributed to understanding the structure-activity relationship within this class of compounds. []

N,N,5,6-Tetramethyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-7-amine

    Compound Description: This compound is another potent 5-HT6 receptor antagonist, exhibiting picomolar activity (Ki = 700 pM). [] Similar to 5-methyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-7-amine, it contains the 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine fragment, further emphasizing the importance of this structural motif for 5-HT6 receptor antagonism. []

    Relevance: This compound underscores the versatility of the pyrazolo[1,5-a]pyrimidine scaffold for interacting with diverse targets and emphasizes the importance of specific substituents in determining biological activity. [] Despite structural differences with 7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, the shared pyrazolo[1,5-a]pyrimidine core suggests a common chemical origin and potential for overlapping biological properties.

5,6,9-Trimethyl-2-(methylthio)-3-(phenylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pteridine

    Compound Description: This compound represents the first synthesized representative of hydrogenated pyrazolo[1,5-a]pteridines. [] It displays moderate 5-HT6 receptor antagonist activity with a Ki of 14.4 nM. [] The synthesis and evaluation of this compound have expanded the structure-activity relationship knowledge for 5-HT6 receptor antagonists within the pyrazolo[1,5-a]pteridine series. []

    Relevance: Although structurally distinct from 7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, this compound shares a similar heterocyclic framework, demonstrating the potential for exploring structural variations of the pyrazolo[1,5-a]pyrimidine core while targeting the 5-HT6 receptor. [] The moderate activity of this hydrogenated derivative, compared with the more potent non-hydrogenated analogs, highlights the impact of structural modifications on biological activity.

5-(2-Bromophenyl)-N-cyclohexyl-2-(methylthio)-6-nitro-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamides

    Compound Description: This series of novel compounds was synthesized via a one-pot reaction involving a 5-amino-pyrazole-4-carboxamide derivative, an aryl aldehyde, and a nitroethanone derivative. [] The study highlights the efficiency and simplicity of this synthetic approach for accessing diverse pyrazolo[1,5-a]pyrimidine derivatives. []

    Relevance: The 5-(2-bromophenyl)-N-cyclohexyl-2-(methylthio)-6-nitro-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamides, sharing the pyrazolo[1,5-a]pyrimidine core with the target compound 7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, exemplify the structural diversity achievable within this chemical class. [] This series demonstrates the feasibility of introducing various substituents onto the core pyrazolo[1,5-a]pyrimidine scaffold, offering insights into potential modifications that can be explored for tuning the biological activity of 7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide.

Properties

Product Name

7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

IUPAC Name

7-methyl-5-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Molecular Formula

C19H16N4OS

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C19H16N4OS/c1-13-10-16(14-6-3-2-4-7-14)21-18-11-17(22-23(13)18)19(24)20-12-15-8-5-9-25-15/h2-11H,12H2,1H3,(H,20,24)

InChI Key

RSRDNFZEFKLFLU-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=CC(=NN12)C(=O)NCC3=CC=CS3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C(=O)NCC3=CC=CS3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.